2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-6-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-5-8-9(12-6-7)14(3-4-16-2)11(17)13-10(8)15/h5-6H,3-4H2,1-2H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYAPQKZDKGDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=S)NC2=O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134009 | |
| Record name | 2,3-Dihydro-1-(2-methoxyethyl)-6-methyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018142-68-1 | |
| Record name | 2,3-Dihydro-1-(2-methoxyethyl)-6-methyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018142-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-(2-methoxyethyl)-6-methyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrido[2,3-d]pyrimidine core, which is then functionalized with the mercapto, methoxyethyl, and methyl groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups into the pyrido[2,3-d]pyrimidine core.
Scientific Research Applications
2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound may interact with nucleic acids, affecting DNA and RNA synthesis. The exact pathways and molecular targets are still under investigation, but these interactions are believed to contribute to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrido[2,3-d]pyrimidin-4(1H)-one vs. Thieno[2,3-d]pyrimidin-4(3H)-one
- Electronic Properties: The pyrido core (pyridine-pyrimidinone) offers greater π-electron density than the thieno (thiophene-pyrimidinone) analog, influencing binding to biological targets like kinases or folate receptors .
- Bioactivity: Thieno derivatives (e.g., 2-amino-6-[(arylaminomethyl)]thieno[2,3-d]pyrimidin-4(3H)-ones) exhibit antimicrobial activity due to interactions with bacterial enzymes .
Substituent Effects
- Mercapto vs. Amino/Chloromethyl Groups: The 2-mercapto group in the target compound may confer redox activity or metal-binding capacity, unlike the 2-amino group in thieno analogs, which enhances hydrogen bonding . Chloromethyl substituents (e.g., in ) are reactive intermediates for further derivatization, whereas the 2-methoxyethyl group in the target compound improves solubility .
- Aromatic vs. The target compound’s 6-methyl and 2-methoxyethyl groups balance lipophilicity and solubility .
Biological Activity
2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of virology and oncology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₃OS
- SMILES Notation : CC(C)N1C(=O)C(CS)C(=N)N=C1C
Antiviral Properties
Research indicates that compounds similar to 2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one exhibit significant antiviral activity. Specifically, it has been reported to inhibit the replication of the Hepatitis C virus (HCV) and other viral pathogens. The mechanism involves the inhibition of viral RNA polymerase, which is crucial for viral replication .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in various cancer cell lines. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival, particularly through the inhibition of tyrosine kinases .
Study 1: Antiviral Activity Against HCV
A study conducted in 2014 evaluated the efficacy of several pyrimidine derivatives against HCV. The results showed that 2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one significantly reduced viral load in treated cell cultures compared to controls. The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range, indicating potent antiviral activity.
Study 2: Anticancer Efficacy
In a separate study focusing on cancer treatment, this compound was tested against human tumor cell lines. The findings revealed that it induced cell cycle arrest and apoptosis in a dose-dependent manner. Notably, it was more effective against breast and lung cancer cells than against other types. The study concluded that further investigation into its mechanisms could lead to novel cancer therapies .
Data Table: Summary of Biological Activities
| Activity Type | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | Hepatitis C Virus | <5 | Inhibition of viral RNA polymerase |
| Anticancer | Various Cancer Cell Lines | 10-20 | Induction of apoptosis via tyrosine kinase inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, and how can they be adapted for the target compound?
- Methodological Answer :
- Route 1 : React functionalized 2-aminopyridines (e.g., 4a–c) with aromatic aldehydes (e.g., 5a–l) in water using potassium phosphate (1.5 mmol) at 100°C for 7 hours. This method yields substituted 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones (e.g., 6a–o) .
- Route 2 : Condense 6-aminothiouracil with acetylacetone in trifluoroacetic acid to form 5,7-dimethyl-2-thioxo derivatives (e.g., 59, 96% yield). Adapt this by substituting acetylacetone with 2-methoxyethyl groups to introduce the target substituents .
Q. How can researchers verify the purity and structural integrity of the compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis : Assign peaks for the pyrido[2,3-d]pyrimidinone core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and substituents (e.g., δ 3.3–3.7 ppm for methoxyethyl groups) .
- IR Spectroscopy : Identify key functional groups: C=O (~1680 cm⁻¹), S-H (~2550 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight with HRMS (e.g., [M+H]+ calculated for C₁₃H₁₆N₃O₂S: 298.0958) .
Q. What are common impurities or byproducts observed during synthesis, and how can they be mitigated?
- Methodological Answer :
- Impurities : Unreacted aldehydes or incomplete cyclization products (e.g., open-chain intermediates).
- Mitigation : Optimize reaction time (≥7 hours) and stoichiometry (1.2 mmol aldehyde per 1 mmol aminopyridine). Use column chromatography (silica gel, chloroform/methanol) for purification .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts or IR absorptions) be resolved during structural elucidation?
- Methodological Answer :
- Step 1 : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., distinguish methoxyethyl protons from aromatic protons) .
- Step 2 : Compare experimental IR spectra with computational simulations (DFT/B3LYP) to confirm vibrational modes of the mercapto group .
- Step 3 : Analyze byproducts via LC-MS to identify potential degradation products (e.g., oxidation of -SH to disulfides) .
Q. What strategies are effective for optimizing the reaction yield of 2-mercapto-substituted pyrido[2,3-d]pyrimidinones?
- Methodological Answer :
- Solvent Optimization : Replace water with ethanol or DMF to enhance solubility of hydrophobic intermediates (e.g., 2-methoxyethyl groups) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization .
- Temperature Gradients : Conduct microwave-assisted synthesis at 120°C to reduce reaction time (from 7 hours to ≤2 hours) .
Q. How can researchers design bioactivity studies for this compound, given its structural similarity to known DHFR inhibitors?
- Methodological Answer :
- Target Selection : Focus on dihydrofolate reductase (DHFR) inhibition assays, as pyrido[2,3-d]pyrimidinones are established antifolate agents .
- In Silico Docking : Use AutoDock Vina to model interactions between the mercapto group and DHFR active site (e.g., hydrogen bonding with Asp27) .
- Comparative Analysis : Benchmark activity against 2-amino-6-[(aryl)methyl]thieno[2,3-d]pyrimidin-4-ones (IC₅₀ values: 0.5–5 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
